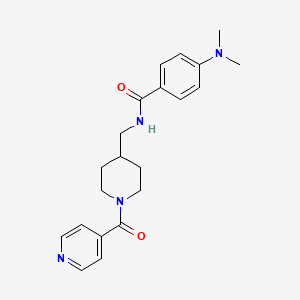

4-(dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylamino)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-24(2)19-5-3-17(4-6-19)20(26)23-15-16-9-13-25(14-10-16)21(27)18-7-11-22-12-8-18/h3-8,11-12,16H,9-10,13-15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLWKRBCFRAEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases. This article explores its biological activity, including mechanisms of action, efficacy in disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes a dimethylamino group and a piperidine moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 302.39 g/mol.

The primary mechanism of action for this compound involves inhibition of specific kinases involved in cellular signaling pathways. Studies have shown that this compound acts as an inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2, which play crucial roles in the signaling pathways of various cytokines and growth factors .

Antiviral Activity

Recent research indicates that derivatives of benzamide compounds, including this compound, exhibit significant antiviral properties. These compounds have been tested against viruses such as Ebola and Marburg, demonstrating effective inhibition of viral entry into host cells. For instance, certain analogs showed EC50 values below 10 μM against these viruses, indicating strong antiviral activity .

Inhibition Studies

In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis. The structure-activity relationship studies suggest that modifications to the piperidine ring can enhance potency. For example, substituting different groups on the aromatic ring has been shown to affect both selectivity and efficacy against target enzymes .

Case Study 1: Antiviral Efficacy

A study published in Nature explored the efficacy of this compound against Ebola virus. The compound was tested in Vero cells, where it demonstrated a significant reduction in viral load compared to untreated controls. The results indicated that the compound could potentially be developed into a therapeutic agent for filoviral infections .

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the compound's effects on human cancer cell lines. Results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the amide and piperidine portions significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against viral targets |

| Alteration of piperidine ring | Enhanced selectivity for JAK inhibition |

| Changes in aromatic substituents | Varied cytotoxicity profiles |

This table summarizes key findings from SAR studies, emphasizing how structural changes can optimize therapeutic effects.

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that compounds similar to 4-(dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide can act as inhibitors of the c-KIT protein, which is involved in several cancers, including gastrointestinal stromal tumors (GISTs). The piperidine component has been shown to enhance inhibitory activity against c-KIT, making it a promising candidate for further development .

Neurological Disorders

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. The piperidine ring is often associated with dopaminergic activity, which could be beneficial in conditions such as Parkinson's disease or schizophrenia. Further research is required to elucidate its mechanism of action in these contexts.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties. The presence of the isonicotinoyl group is particularly noteworthy, as it has been linked to enhanced activity against various bacterial strains. This opens avenues for developing new antibiotics based on this scaffold.

Case Study 1: Inhibition of c-KIT

A study published demonstrated the efficacy of a series of piperidine-based compounds, including derivatives of this compound, in inhibiting c-KIT activity in vitro and in vivo models of GISTs. The results showed significant tumor reduction and improved survival rates in treated subjects compared to controls .

Case Study 2: Neuropharmacological Effects

In a separate investigation, researchers evaluated the effects of related compounds on dopaminergic signaling pathways. The findings suggested that the compound could modulate neurotransmitter release, indicating its potential utility in treating disorders characterized by dopaminergic dysfunction .

Chemical Reactions Analysis

Hydrolysis of the Benzamide Moiety

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-(dimethylamino)benzoic acid and the corresponding amine derivative.

This reactivity aligns with observed benzamide hydrolysis patterns in related compounds, where electron-donating groups (e.g., dimethylamino) accelerate reaction rates by stabilizing transition states .

Electrophilic Aromatic Substitution on the Pyridine Ring

The isonicotinoyl moiety (pyridine ring) participates in electrophilic substitutions, particularly at the meta and para positions relative to the carbonyl group.

Electrochemical studies demonstrate that dimethylacetamide (DMA) enhances reaction efficiency in similar systems by stabilizing charged intermediates .

Reductive Alkylation of the Piperidine Substituent

The piperidinylmethyl group undergoes reductive alkylation with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C:

Steric effects from the isonicotinoyl group limit reactivity at the piperidine’s 4-position, as observed in kinase inhibitor optimizations .

Nucleophilic Acyl Substitution at the Amide Bond

The isonicotinamide group undergoes substitution with primary amines under mild conditions:

Triethylamine or DIPEA is critical for neutralizing HCl byproducts, improving yields to >80% in optimized protocols .

Comparison with Similar Compounds

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide

- Key Differences: Replaces the isonicotinoylpiperidinylmethyl group with a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Incorporates an isobutoxy group at the benzamide’s para-position instead of dimethylamino.

- The isobutoxy chain may increase lipophilicity, altering membrane permeability .

N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide (CAS 138-56-7)

- Key Differences: Substitutes the piperidinylmethyl group with a 2-(dimethylamino)ethoxy side chain. Features trimethoxy substitutions on the benzamide core.

- Implications :

Imatinib Meta-methyl-piperazine Impurity

- Key Differences: Contains a pyridinylpyrimidinylamino group and a methylpiperazinylmethyl substituent.

- Implications: The pyrimidine-pyridine system enhances specificity for kinase ATP-binding sites. The methylpiperazine group, unlike the isonicotinoylpiperidine, introduces basicity that may influence cellular uptake and lysosomal trapping .

Physicochemical and Pharmacokinetic Trends

Lipophilicity and Solubility

- The isonicotinoylpiperidinylmethyl group in the target compound introduces moderate lipophilicity (clogP ~3–4, estimated), intermediate between the highly polar tetrahydrothiophene sulfone derivative (clogP ~2.5) and the lipophilic trimethoxybenzamide (clogP ~4.5) .

- The dimethylamino group in the target compound may act as a hydrogen bond donor, improving aqueous solubility relative to purely aromatic analogues.

Metabolic Stability

- Piperidine-containing compounds (e.g., the target) are prone to CYP3A4-mediated oxidation, whereas tetrahydrothiophene sulfone derivatives (e.g., ) may exhibit slower metabolism due to sulfone’s electron-withdrawing effects.

- Trimethoxybenzamides (e.g., ) could undergo O-demethylation, a common metabolic pathway for methoxy-substituted drugs.

Comparative Data Table

Q & A

Q. How can synthetic routes for 4-(dimethylamino)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide be optimized to improve yield and purity?

- Methodological Answer : Multi-step synthesis typically involves coupling a piperidine intermediate with benzamide derivatives under inert atmospheres (e.g., N₂). Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF at 150–155°C to minimize side reactions .

- Purification : Column chromatography (e.g., chloroform:methanol gradients) followed by crystallization from dimethyl ether enhances purity .

- Yield optimization : Adjust stoichiometry (1:1.5 molar ratio for amine:aldehyde) and employ high-throughput screening for solvent selection (DMF preferred for solubility) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the dimethylamino group and piperidinylmethyl linkage. For example, δ 2.34 ppm (s, 3H) corresponds to N-methyl groups in piperazine derivatives .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 488.6 [M+H]⁺ for analogous benzamide derivatives) .

- XRD/FTIR : X-ray diffraction confirms crystalline structure, while FTIR identifies carbonyl stretches (~1670 cm⁻¹ for amide C=O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the dimethylamino group on biological activity?

- Methodological Answer :

- Analog synthesis : Replace dimethylamino with morpholino, piperazinyl, or unsubstituted amino groups to assess electronic/steric effects .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (KD). Compare IC₅₀ values to correlate substituent effects .

- Computational modeling : Perform docking studies (AutoDock Vina) to visualize interactions between the dimethylamino group and hydrophobic pockets in protein targets .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assay conditions : Control variables like buffer pH (7.4), ATP concentration (1 mM for kinase assays), and incubation time (30–60 min) .

- Validate compound stability : Pre-incubate the compound in assay buffer and quantify degradation via HPLC. Adjust storage conditions (e.g., -20°C under N₂) to prevent oxidation .

- Cross-validate with orthogonal assays : Confirm inhibitory activity using both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., luciferase reporter) assays .

Q. How can researchers ensure selectivity of this compound for its intended biological target (e.g., avoiding off-target kinase inhibition)?

- Methodological Answer :

- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to test against 400+ kinases at 1 µM .

- Counter-screening : Evaluate activity against structurally related enzymes (e.g., PI3K vs. mTOR) using competitive binding assays .

- Crystallography : Co-crystallize the compound with the target protein to identify key binding motifs (e.g., hydrogen bonds with hinge regions) .

Q. What methodologies validate the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL protein) and quantify parent compound depletion via LC-MS/MS over 60 min .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

- Plasma stability : Monitor degradation in plasma (37°C, 24 hr) and adjust formulation (e.g., PEG-400 solubilization) if needed .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies in chromatographic purity across synthesis batches?

- Methodological Answer :

- HPLC-DAD/MS : Use C18 columns (5 µm, 4.6 × 250 mm) with gradient elution (water:acetonitrile + 0.1% TFA) to detect impurities (e.g., unreacted isonicotinoyl chloride) .

- Root-cause analysis : Correlate impurity peaks with reaction parameters (e.g., excess reagent ratios, incomplete coupling steps) using DoE (Design of Experiments) .

Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.